
2-(4-Bromo-2-formylphenoxy)acetic acid
Overview
Description
Mechanism of Action
Target of Action
This compound is a research chemical and its specific biological targets are still under investigation .
Mode of Action
As a research chemical, its interaction with its potential targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.44-1.96, which can influence its absorption and distribution in the body .
Result of Action
As a research chemical, its effects are still under investigation .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity .
Biological Activity
2-(4-Bromo-2-formylphenoxy)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₇BrO₄. It features a bromo substituent at the para position of a phenyl ring, linked to a formyl group and an acetic acid moiety. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations, which are fundamental in synthesizing analogs and derivatives that may exhibit enhanced biological activity.
Anti-inflammatory Activity
Research indicates that compounds derived from this compound exhibit significant anti-inflammatory properties . Notably, these compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes, particularly COX-2, which is crucial in the inflammatory response. For instance, one study reported that a derivative with a bromo substitution demonstrated an IC50 value of 0.06 ± 0.01 μM against COX-2, indicating strong inhibitory efficacy compared to other derivatives .
Table 1: Comparison of IC50 Values for COX-2 Inhibition
Compound Name | IC50 (μM) |
---|---|
This compound derivative | 0.06 ± 0.01 |
Para-chloro derivative | 0.06 ± 0.01 |
Unsubstituted analog | 0.97 ± 0.06 |
The anti-inflammatory effects were further supported by in vivo studies demonstrating significant reductions in paw thickness and weight in animal models .
Antibacterial Activity
In addition to its anti-inflammatory effects, derivatives of this compound have shown antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. A series of azomethine derivatives synthesized from this compound exhibited antibacterial properties comparable to the standard antibiotic Ciprofloxacin .
Table 2: Antibacterial Activity of Azomethine Derivatives
Compound Name | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
Azomethine Derivative 1 | Good | Moderate |
Azomethine Derivative 2 | Excellent | Good |
Azomethine Derivative 3 | Moderate | Good |
Mechanistic Insights
Molecular modeling studies have elucidated the interactions between these compounds and their biological targets, highlighting their binding affinities and selectivity towards COX-2 . The unique combination of functional groups in the structure appears to facilitate specific interactions that enhance their biological efficacy.
Safety Profile
A crucial aspect of evaluating new compounds is their safety profile. In comparative studies assessing ulcerogenic effects, derivatives of this compound showed minimal adverse effects on gastric mucosa compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Histopathological examinations indicated that these compounds did not significantly alter gastric structure, suggesting a favorable safety profile for potential therapeutic applications .
Scientific Research Applications
Organic Synthesis
2-(4-Bromo-2-formylphenoxy)acetic acid serves as an important intermediate in organic synthesis. Its reactive formyl group allows for various transformations, making it suitable for the synthesis of more complex molecules. For instance, it can be utilized in:
- Aldol Reactions : This compound can participate in aldol reactions to form β-hydroxy acids or β-keto acids, which are valuable in the synthesis of pharmaceuticals and agrochemicals.
- Substitution Reactions : The presence of the bromo group facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups.
Biological Applications
The compound has shown promise in biological research, particularly in the development of therapeutic agents. Some notable applications include:
-
Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For example, studies have demonstrated that similar compounds can inhibit cyclooxygenase enzymes (COX), which are key targets in pain and inflammation management .
Compound IC50 (µM) Activity This compound derivative 0.06 ± 0.01 Strong COX-2 inhibition - Biochemical Probes : The compound can be used as a probe in biochemical studies to investigate enzyme mechanisms and interactions due to its ability to modify enzyme activity through structural changes.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its structural features allow for modifications that can enhance pharmacological properties:
- Drug Development : The synthesis of analogs based on this compound has been reported, leading to new candidates with improved efficacy and safety profiles . For instance, modifications at the acetic acid moiety can yield compounds with enhanced bioactivity.
Dyes and Pigments
Due to its unique chemical structure, this compound is also used in the production of dyes and pigments. Its ability to form stable complexes with metal ions makes it suitable for creating colorants used in textiles and coatings.
Agrochemicals
The compound's reactivity allows it to be employed in the synthesis of agrochemicals, including herbicides and fungicides, contributing to agricultural productivity.
Case Study 1: Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of various phenoxyacetic acid derivatives found that compounds similar to this compound exhibited a significant reduction in paw swelling in animal models. The results indicated a reduction in pro-inflammatory cytokines like TNF-α and PGE-2, suggesting potential therapeutic applications .
Case Study 2: Synthesis of Drug Analogues
In another research endeavor, scientists synthesized a series of analogues based on this compound. These analogues were evaluated for their biological activity against cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-bromo-2-formylphenoxy)acetic acid, and how can regioselectivity be controlled?
- Methodology : The compound can be synthesized via regioselective bromination of a substituted phenylacetic acid derivative. For example, bromine in acetic acid is a classic reagent for introducing bromine atoms at specific positions on aromatic rings. The reaction conditions (e.g., temperature, solvent, and stoichiometry) influence regioselectivity. A typical protocol involves dissolving the precursor (e.g., 4-methoxyphenylacetic acid) in acetic acid, adding bromine dropwise, and stirring at room temperature. Monitoring via TLC or HPLC ensures completion. Structural confirmation requires NMR (to identify substituent positions) and X-ray crystallography (for unambiguous assignment) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a Bruker SMART APEXII diffractometer (monochromatic Mo-Kα radiation). The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures. Hydrogen-bonding networks and torsion angles are analyzed using OLEX2 or Mercury. For example, substituent planarity (e.g., methoxy groups) and dihedral angles (e.g., acetic acid chain orientation relative to the phenyl ring) are critical parameters .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., formyl protons at ~9.8 ppm, bromine-induced deshielding).
- FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and phenolic ether (C-O-C) vibrations (~1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
Cross-validation with SC-XRD data resolves ambiguities in substituent positioning .
Advanced Research Questions
Q. How can reaction by-products (e.g., di-brominated isomers) be minimized during synthesis?
- Methodology : Kinetic control via low-temperature reactions (-10°C to 0°C) and slow bromine addition reduces polybromination. Solvent polarity (e.g., acetic acid vs. DCM) and catalytic additives (e.g., FeCl₃) modulate electrophilic substitution rates. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the mono-brominated product. Purity is confirmed by HPLC with UV detection (λ = 254 nm) .
Q. What strategies are effective for resolving contradictions in crystallographic data (e.g., disorder or twinning)?
- Methodology : For disordered structures, PART instructions in SHELXL refine split positions. Twinned data (e.g., merohedral twinning) require HKLF 5 format in SHELX and twin-law matrices. High-resolution data (d-spacing < 0.8 Å) improve model accuracy. Hydrogen-bonding motifs (e.g., R₂²(8) dimers) are validated using PLATON or CrystalExplorer to ensure geometric plausibility .
Q. How does the electronic nature of substituents influence molecular packing and supramolecular interactions?
- Methodology : Electron-withdrawing groups (e.g., -Br) increase C-C-C bond angles on the phenyl ring (~121.5°) compared to electron-donating groups (e.g., -OCH₃, ~118.2°), as shown in SC-XRD studies. These electronic effects dictate hydrogen-bonding patterns (e.g., carboxylic acid dimers) and π-π stacking distances. Computational tools (Gaussian, DFT) model electrostatic potential surfaces to predict interaction sites .
Q. What are the challenges in using this compound as a building block for drug discovery?
- Methodology : The formyl group enables Schiff base formation with amines, but steric hindrance from the bromine atom may limit reactivity. Stability studies (pH 2–9, 37°C) assess degradation pathways (e.g., hydrolysis of the formyl group). Bioactivity screening requires functionalization (e.g., coupling with pharmacophores via click chemistry) and in vitro assays (e.g., enzyme inhibition). Metabolic stability is evaluated using liver microsomes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(4-Bromo-2-formylphenoxy)acetic acid
- Molecular Formula : C₉H₇BrO₄
- Molecular Weight : 259.06 g/mol
- CAS Number : 24589-89-7
- Physical Properties : Predicted density: 1.536 g/cm³; boiling point: 358.1°C .
Structural Features :
- Contains a bromo group at the 4-position and a formyl group at the 2-position on the phenyl ring.
- The formyl group enhances reactivity, making it valuable in condensation and nucleophilic addition reactions (e.g., in the synthesis of ethyl 2-(4-bromo-2-formylphenoxy)acetate, a precursor for TRIP8b–HCN interaction inhibitors) .
Comparison with Structurally Similar Compounds
2-(3-Bromo-4-methoxyphenyl)acetic Acid
- Molecular Formula : C₉H₉BrO₃
- Molecular Weight : 245.06 g/mol
- CAS Number : 1026089-09-7
- Key Differences: Substituents: Methoxy group at 4-position, bromo at 3-position (vs. formyl at 2-position in the target compound). Electronic Effects: Methoxy is electron-donating, altering ring electronic properties. Bromo at 3-position causes C–C–C angles of 121.5°, reflecting electron-withdrawing effects . Crystallography: Crystallizes in monoclinic P2₁/c space group with strong O–H⋯O hydrogen-bonded dimers (R₂²(8) motif) . Applications: Precursor for Combretastatin A-4 and vancomycin-type systems .
2-(4-Bromo-2-methoxyphenyl)acetic Acid
- Molecular Formula : C₉H₉BrO₃
- Molecular Weight : 245.07 g/mol
- CAS Number : 1026089-09-7
- Key Differences :
- Substituents : Methoxy at 2-position (vs. formyl in the target compound).
- Reactivity : Methoxy reduces electrophilicity compared to formyl, limiting use in condensation reactions.
2-(4-Bromo-2-isopropylphenoxy)acetic Acid
- Molecular Formula : C₁₁H₁₃BrO₃
- Molecular Weight : 273.12 g/mol
- CAS Number : 685853-35-4
- Key Differences :
- Substituents : Bulky isopropyl group at 2-position (vs. formyl).
- Steric Effects : Hinders reactions requiring planar transition states.
2-(4-Bromo-2,5-difluorophenyl)acetic Acid
- Molecular Formula : C₈H₅BrF₂O₂ (inferred)
- CAS Number : 134057-95-7
- Key Differences :
- Substituents : Two fluoro groups at 2- and 5-positions.
- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases acidity compared to the target compound.
2-(4-(4-Bromobenzoyl)-2,6-dimethylphenoxy)acetic Acid
- Key Feature : Bromobenzoyl and dimethyl groups .
- Bioactivity : Exhibits antioxidant activity (IC₅₀ = 18.94 μg/mL in DPPH assay), unlike the target compound, which is primarily a synthetic intermediate .
Comparative Data Table
Research Findings and Trends
- Reactivity: The formyl group in this compound enables Schiff base formation, critical for synthesizing bioactive molecules . Methoxy and bromo derivatives lack this versatility.
- Crystallography : Bromo and methoxy derivatives form distinct hydrogen-bonding networks (e.g., R₂²(8) dimers), while the formyl variant’s packing is less documented .
Properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRYNWDCFUKVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359528 | |
Record name | 2-(4-bromo-2-formylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24589-89-7 | |
Record name | 2-(4-bromo-2-formylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Bromo-2-formylphenoxy)acetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6SU7T9RR6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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